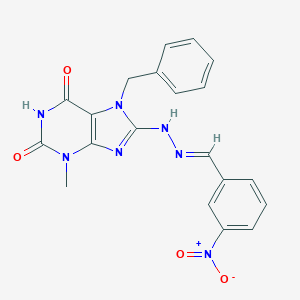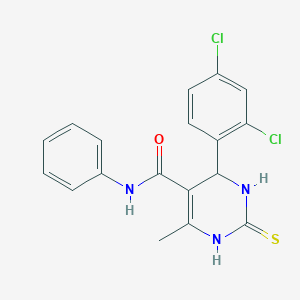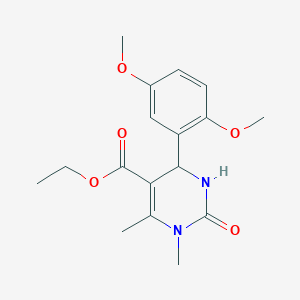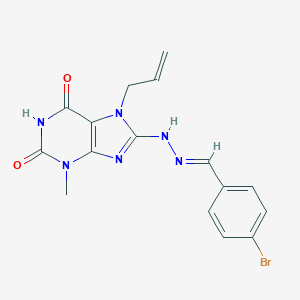![molecular formula C25H19Br2N3 B400866 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline CAS No. 314034-62-3](/img/structure/B400866.png)
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The specific molecular structure of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrazoline derivatives are diverse and depend on the specific substituents present in the molecule . The specific chemical reactions of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” are not available in the sources I found.Applications De Recherche Scientifique
Antibacterial Activity
Pyrazolines have garnered attention for their antibacterial potential. Reports suggest that this compound may exhibit antibacterial effects against various pathogens, making it a candidate for further investigation in antimicrobial research .
Antifungal Properties
In addition to antibacterial activity, pyrazolines have been explored for their antifungal properties. This compound could potentially inhibit fungal growth and serve as a basis for developing novel antifungal agents .
Antiparasitic Applications
The compound’s structure may lend itself to antiparasitic applications. Investigating its effects on parasites could provide valuable insights for combating parasitic infections .
Anti-Inflammatory Potential
Pyrazolines have been associated with anti-inflammatory effects. This compound might modulate inflammatory pathways, making it relevant for studies related to inflammation and immune responses .
Antidepressant Activity
Research has linked pyrazolines to potential antidepressant properties. Understanding its impact on neurotransmitter systems could contribute to the development of new antidepressant drugs .
Anticonvulsant Properties
Considering its structure, this compound may exhibit anticonvulsant effects. Investigating its impact on neuronal excitability and seizure control could be valuable .
Antioxidant Capacity
Oxidative stress plays a role in various diseases. Pyrazolines, including this derivative, have been explored for their antioxidant potential. Assessing its ability to scavenge free radicals and protect cells from oxidative damage is crucial .
Neurotoxicity Assessment
This study specifically investigated the neurotoxic potential of the compound on acetylcholinesterase (AchE) activity in fish alevins. AchE is essential for normal nerve function, and alterations in its activity can impact behavior and survival. Further research could explore its effects on other organisms and tissues .
Mécanisme D'action
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific mechanism of action of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.
Propriétés
IUPAC Name |
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFAIQAWNHPNJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)

![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)


![7-benzyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B400796.png)

![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)

![7-allyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400805.png)
![7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400806.png)

